1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)-
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Overview
Description
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is a heterocyclic aromatic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride with amines.
Introduction of Substituents: The bromophenyl and trifluoromethyl groups are introduced through nucleophilic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while trifluoromethylation can be carried out using trifluoromethyl iodide or other reagents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents used.
Reduction: Reduction reactions can be performed to modify the functional groups or the triazine ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while substitution can introduce new functional groups.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The bromophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N-(2-chlorophenyl)-6-(trifluoromethyl)-: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(2-bromophenyl)-6-(trifluoromethyl)- is unique due to the presence of both bromophenyl and trifluoromethyl groups
Properties
CAS No. |
112878-52-1 |
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Molecular Formula |
C10H7BrF3N5 |
Molecular Weight |
334.10 g/mol |
IUPAC Name |
2-N-(2-bromophenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H7BrF3N5/c11-5-3-1-2-4-6(5)16-9-18-7(10(12,13)14)17-8(15)19-9/h1-4H,(H3,15,16,17,18,19) |
InChI Key |
NWRMCCBVCNSZHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F)Br |
Origin of Product |
United States |
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